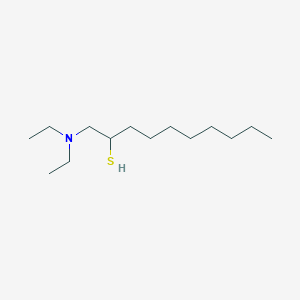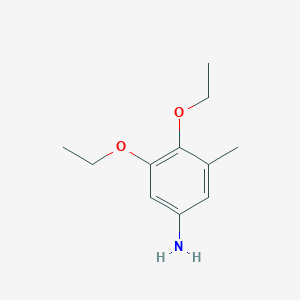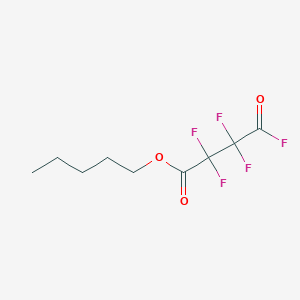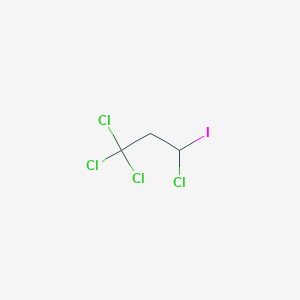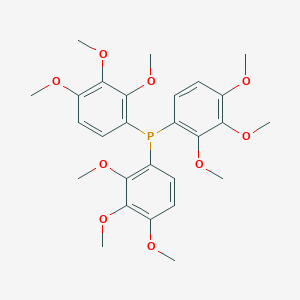
Tris(2,3,4-trimethoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,3,4-trimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basic properties, making it a valuable catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of phosphorus trichloride with 2,3,4-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,3,4-trimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
Tris(2,3,4-trimethoxyphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Tris(2,3,4-trimethoxyphenyl)phosphane acts as a Lewis base, donating electron pairs to electrophiles. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating the formation of new bonds. The compound’s strong nucleophilicity makes it effective in reactions such as the Michael addition and polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but with different positions of the methoxy groups, leading to variations in reactivity and catalytic properties.
Triphenylphosphine: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
Tris(2,3,5-trimethoxyphenyl)phosphine: Another isomer with different methoxy group positions, affecting its chemical behavior.
Uniqueness
Tris(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific arrangement of methoxy groups, which enhances its Lewis basicity and nucleophilicity. This makes it a more effective catalyst in certain reactions compared to its analogs .
Propriétés
Numéro CAS |
91121-27-6 |
|---|---|
Formule moléculaire |
C27H33O9P |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
tris(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C27H33O9P/c1-28-16-10-13-19(25(34-7)22(16)31-4)37(20-14-11-17(29-2)23(32-5)26(20)35-8)21-15-12-18(30-3)24(33-6)27(21)36-9/h10-15H,1-9H3 |
Clé InChI |
JRIXTOAARDBEIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)P(C2=C(C(=C(C=C2)OC)OC)OC)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
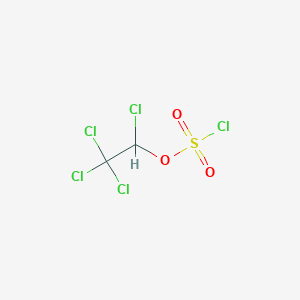
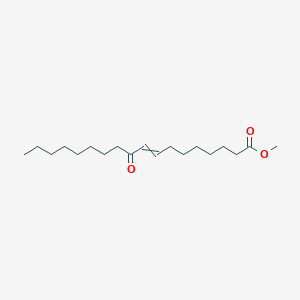
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
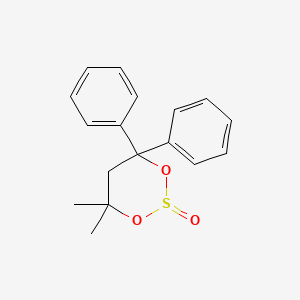


![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
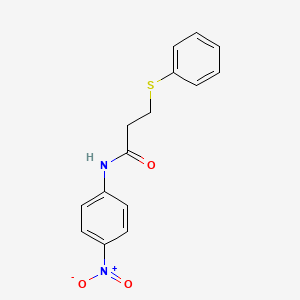
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
